Cas no 660417-41-4 (methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate)

Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is a versatile heterocyclic compound featuring an isoxazole core substituted with a 3-chlorophenyl group and a methyl ester functionality. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorophenyl moiety enhances lipophilicity, while the ester group allows for further derivatization, such as hydrolysis or amidation. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and cycloadditions. The compound’s stability under standard storage conditions and high purity make it suitable for research and industrial applications requiring precise chemical modifications. It is particularly useful in the development of bioactive molecules and fine chemicals.
methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate structure
660417-41-4 structure
商品名:methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
CAS番号:660417-41-4
MF:C11H8ClNO3
メガワット:237.639122009277
MDL:MFCD26395025
CID:2147470
PubChem ID:53356615

methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
    • methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate
    • G26232
    • 5-(3-Chlorophenyl)isoxaZole-3-carboxylic acid methyl ester
    • Methyl5-(3-chlorophenyl)isoxazole-3-carboxylate
    • LMGZMFMLMVLGTL-UHFFFAOYSA-N
    • 5-(3-chloro-phenyl-isoxazole-3-carboxylic acid methyl ester
    • SCHEMBL1545189
    • BRD-K41057801-001-01-5
    • Z1123416687
    • 660417-41-4
    • MFCD26395025
    • EN300-6729548
    • 5-(3-Chlorophenyl)-isoxazole-3-carboxylic acid methyl ester
    • 5-(3-chloro-phenyl)-isoxazole-3-carboxylic acid methyl ester
    • DB-308354
    • SY268025
    • KBB41741
    • MDL: MFCD26395025
    • インチ: InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3
    • InChIKey: LMGZMFMLMVLGTL-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl

計算された属性

  • せいみつぶんしりょう: 237.0192708g/mol
  • どういたいしつりょう: 237.0192708g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate セキュリティ情報

methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6729548-0.5g
methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate
660417-41-4 95.0%
0.5g
$271.0 2025-02-20
Enamine
EN300-6729548-5.0g
methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate
660417-41-4 95.0%
5.0g
$1075.0 2025-02-20
Enamine
EN300-6729548-0.05g
methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate
660417-41-4 95.0%
0.05g
$66.0 2025-02-20
Enamine
EN300-6729548-0.1g
methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate
660417-41-4 95.0%
0.1g
$98.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595489-250mg
Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
660417-41-4 98%
250mg
¥1297.00 2024-05-04
Ambeed
A316472-250mg
Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
660417-41-4 98%
250mg
$141.0 2024-04-18
Ambeed
A316472-25g
Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
660417-41-4 98%
25g
$2040.0 2024-04-18
A2B Chem LLC
AX03754-100mg
5-(3-chloro-phenyl-isoxazole-3-carboxylic acid methyl ester
660417-41-4 95%
100mg
$56.00 2024-04-19
1PlusChem
1P01DE7E-250mg
5-(3-chloro-phenyl-isoxazole-3-carboxylic acid methyl ester
660417-41-4 95%
250mg
$224.00 2024-04-22
A2B Chem LLC
AX03754-250mg
5-(3-chloro-phenyl-isoxazole-3-carboxylic acid methyl ester
660417-41-4 95%
250mg
$93.00 2024-04-19

methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate 関連文献

methyl 5-(3-chlorophenyl)isoxazole-3-carboxylateに関する追加情報

Research Update on Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS: 660417-41-4) in Chemical Biology and Pharmaceutical Applications

Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS: 660417-41-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic isoxazole derivative, characterized by its 3-chlorophenyl substitution pattern, has demonstrated promising biological activities in multiple preclinical studies. Recent literature highlights its potential as a scaffold for developing novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) investigated the compound's mechanism of action as a selective COX-2 inhibitor. The research team employed molecular docking simulations and enzymatic assays to demonstrate that methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate exhibits a unique binding mode to the COX-2 active site, with an IC50 value of 0.87 μM. These findings suggest its potential as a lead compound for developing next-generation anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs.

In oncology research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024, 58, 128543) reported the compound's ability to inhibit tubulin polymerization through a novel mechanism. The study utilized fluorescence-based assays and electron microscopy to show that methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate disrupts microtubule dynamics at concentrations as low as 1.2 μM, while showing minimal cytotoxicity against normal cell lines. This selective activity profile makes it an attractive candidate for further development as an antimitotic agent.

The compound's synthetic accessibility has also been improved through recent methodological advances. A 2024 paper in Organic Process Research & Development (DOI: 10.1021/acs.oprd.4c00031) described a novel continuous-flow synthesis of methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate that achieves 92% yield with significantly reduced reaction time (15 minutes) compared to traditional batch methods. This technological advancement addresses previous scalability challenges and could facilitate its broader application in drug discovery programs.

Pharmacokinetic studies published in Xenobiotica (2023, 53(8), 567-578) have provided new insights into the compound's metabolic stability and tissue distribution. Using LC-MS/MS analysis in rodent models, researchers found that methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate demonstrates favorable oral bioavailability (68%) and a plasma half-life of 4.2 hours, with preferential accumulation in inflammatory tissues. These properties support its potential for oral administration in therapeutic applications.

Current research directions include structure-activity relationship (SAR) studies to optimize the compound's pharmacological profile. Recent work has focused on modifications at the 3-carboxylate position and exploration of alternative phenyl ring substitutions. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that certain derivatives maintain the parent compound's biological activity while improving metabolic stability and solubility characteristics.

The growing body of research on methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (660417-41-4) underscores its versatility as a pharmacophore in medicinal chemistry. Its dual activities in inflammation modulation and cell cycle disruption, combined with recent synthetic and pharmacokinetic advancements, position this compound as a valuable tool for both basic research and drug development. Future studies are expected to explore its potential in combination therapies and targeted delivery systems.

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